molecular formula C9H13NO B13155796 2-(Azetidin-3-yl)hex-5-yn-3-one

2-(Azetidin-3-yl)hex-5-yn-3-one

Cat. No.: B13155796
M. Wt: 151.21 g/mol
InChI Key: IKBJTVKFQIBVQJ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)hex-5-yn-3-one is an organic compound with the molecular formula C9H13NO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)hex-5-yn-3-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)hex-5-yn-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically functionalized azetidine derivatives, which can be further modified for various applications.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)hex-5-yn-3-one involves its interaction with various molecular targets. The azetidine ring can participate in nucleophilic attacks, leading to the formation of new bonds and functional groups. This reactivity is crucial for its role in synthetic chemistry and potential biological activities .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(azetidin-3-yl)hex-5-yn-3-one

InChI

InChI=1S/C9H13NO/c1-3-4-9(11)7(2)8-5-10-6-8/h1,7-8,10H,4-6H2,2H3

InChI Key

IKBJTVKFQIBVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C(=O)CC#C

Origin of Product

United States

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